(2S)-2,3-dimethylbutanoic acid
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to (2S)-2,3-dimethylbutanoic acid often involves nucleophilic addition reactions and the manipulation of protecting groups. For instance, the synthesis of 2,3-diaminobutanoic acids, closely related to (2S)-2,3-dimethylbutanoic acid, is achieved through nucleophilic addition of methylmagnesium bromide to differentially protected nitrones derived from L-serine (Merino et al., 1997). This process is crucial for controlling the stereochemistry of the reaction. Additionally, other related syntheses involve methods like carboxymethylation and selective reduction processes (Yanagihara et al., 1972).
Molecular Structure Analysis
Molecular structure analysis is essential for understanding the behavior and interaction of (2S)-2,3-dimethylbutanoic acid. Structural studies of similar compounds show that they can exhibit varying degrees of molecular planarity and may form different crystal structures, such as in the case of dimethyl 2,4-bis(3,4-dimethoxyphenyl)cyclobutane-1,3-dicarboxylate (Shabir et al., 2020). Understanding these structural nuances helps in predicting the reactivity and stability of the compound.
Chemical Reactions and Properties
Chemical reactions involving (2S)-2,3-dimethylbutanoic acid or similar compounds often include transformations that are influenced by the presence of functional groups. These reactions can lead to the formation of various derivatives, essential for different applications. For example, the formation of different isomers and derivatives of 2,3-diaminobutanoic acids is influenced by protecting groups and reaction conditions (Nakamura et al., 1995).
Scientific Research Applications
Protein Engineering
- Field : Biochemistry
- Application : This compound has been used to modify proteins, such as enzymes, in order to improve their activity and stability.
- Method : The specific methods of application or experimental procedures were not detailed in the source.
- Results : The specific results or outcomes of these protein engineering efforts were not detailed in the source.
Biocatalysis
- Field : Biotechnology
- Application : This compound has been used in biocatalysis to synthesize chiral compounds, which are important for drug development and other applications.
- Method : The specific methods of application or experimental procedures were not detailed in the source.
- Results : The specific results or outcomes of these biocatalysis efforts were not detailed in the source.
Catalyst in Tandem Reactions
- Field : Chemical Engineering
- Application : This compound could potentially be used as a catalyst in tandem reactions . Tandem reactions are a type of chemical reaction where multiple transformations occur within a single reactant, resulting in a high yield of product .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The specific results or outcomes of these tandem reactions were not detailed in the source .
Catalyst in Metal-Organic Frameworks (MOFs)
- Field : Material Science
- Application : This compound could potentially be used in the synthesis of bimetallic metal–organic frameworks (MOFs) as acid–base bifunctional catalysts for tandem reactions . MOFs are a class of compounds consisting of metal ions or clusters coordinated to organic ligands to form one-, two-, or three-dimensional structures .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The bimetallic MOF catalysts exhibit enhanced catalytic activity when compared with monometallic catalysts . The superior performance of these MOFs has been attributed to the synergistic effect between different metal ions and the hierarchical pore structure .
properties
IUPAC Name |
(2S)-2,3-dimethylbutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2/c1-4(2)5(3)6(7)8/h4-5H,1-3H3,(H,7,8)/t5-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFOASZQZPWEJAA-YFKPBYRVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(C)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2,3-dimethylbutanoic acid | |
CAS RN |
15071-34-8 | |
Record name | 2,3-Dimethylbutanoic acid, (2S)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015071348 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3-DIMETHYLBUTANOIC ACID, (2S)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M22LU64H95 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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